Leu-Val-Leu - 58337-01-2

Leu-Val-Leu

Catalog Number: EVT-14741006
CAS Number: 58337-01-2
Molecular Formula: C17H33N3O4
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leu-Val-Leu is an oligopeptide.
Source and Classification

Leu-Val-Leu is derived from natural sources, particularly proteins that contain branched-chain amino acids. These amino acids are essential for human nutrition and are primarily found in meat, dairy products, and legumes. In terms of classification, Leu-Val-Leu falls under the category of dipeptides and tripeptides, which are short chains of amino acids linked by peptide bonds. Its classification is significant in understanding its biochemical roles and potential applications in nutrition and therapeutics.

Synthesis Analysis

Methods of Synthesis

The synthesis of Leu-Val-Leu can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a solid support resin. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used for amine protection during synthesis. The process typically includes:
    • Deprotection of the Fmoc group using a base (e.g., piperidine).
    • Coupling reactions facilitated by dicyclohexylcarbodiimide (DCC) to form peptide bonds.
    • Final cleavage from the resin to yield the free tripeptide .
  2. Liquid-Phase Synthesis: In this approach, the amino acids are dissolved in a solvent, and coupling agents are employed to facilitate peptide bond formation. This method allows for easier purification but may require more complex reaction conditions .

Technical Details

The synthesis often involves monitoring reactions via techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized peptides .

Molecular Structure Analysis

Structure

Leu-Val-Leu consists of three amino acid residues linked by peptide bonds. The molecular formula can be represented as C₁₃H₂₃N₃O₄S. The structure features:

  • Two leucine residues contributing to its hydrophobic nature.
  • One valine residue providing additional branching.

Data

The molecular weight of Leu-Val-Leu is approximately 273.36 g/mol. The specific arrangement of these residues influences the tripeptide's conformation and stability in solution.

Chemical Reactions Analysis

Reactions

Leu-Val-Leu can participate in various chemical reactions typical of peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, Leu-Val-Leu can undergo hydrolysis, breaking down into its constituent amino acids.
  2. Transpeptidation: This reaction involves the transfer of the Leu-Val-Leu moiety to another molecule, forming new peptide bonds with other amino acids.

Technical Details

Reactions are typically monitored using chromatographic techniques to analyze product formation and purity levels .

Mechanism of Action

The mechanism of action for Leu-Val-Leu primarily relates to its role in protein synthesis and cellular signaling pathways. As a dipeptide composed of branched-chain amino acids, it may influence:

  • Protein Synthesis: By serving as a substrate for ribosomal assembly during translation.
  • Cellular Signaling: Acting as a signaling molecule that may modulate metabolic pathways linked to muscle growth and repair .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar side chains but exhibits hydrophobic characteristics due to leucine residues.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on purity but typically range around 150-160 °C .
Applications

Leu-Val-Leu has several scientific uses:

  1. Nutritional Supplements: Often included in formulations aimed at promoting muscle recovery and growth due to its branched-chain amino acid composition.
  2. Pharmaceutical Research: Investigated for potential therapeutic applications in conditions related to muscle wasting or metabolic disorders.
  3. Biotechnology: Used as a model compound in studies exploring peptide synthesis methodologies and their efficiencies .
Structural Analysis and Conformational Dynamics [3] [7]

Helix-Forming Propensity in Peptide Design

The Leu-Val-Leu tripeptide sequence exhibits significant helix-stabilizing properties due to the intrinsic conformational preferences of its constituent residues. Leucine and valine both belong to the β-branched aliphatic amino acid group, characterized by high helix propensity scales. Experimental studies quantify leucine’s helix propensity at ΔΔG = 0.21 kcal/mol and valine at ΔΔG = 0.61 kcal/mol relative to alanine (set at 0 kcal/mol), positioning them among the most favorable residues for α-helix formation [2]. The hydrophobic staple motif created by Leu-Val-Leu sequences facilitates intramolecular van der Waals contacts, as observed in structural studies of melittin (bee venom peptide: Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-...). In melittin, Val⁵-Leu⁶ and Val⁸-Leu⁹ form critical i, i+3 and i, i+4 interactions that stabilize the amphipathic helix, enabling membrane disruption [1] [6].

Table 1: Helix Propensity Parameters of Key Amino Acids

Amino AcidΔΔG (kcal/mol)Role in Leu-Val-Leu Context
Leu0.21Hydrophobic core stabilization; side-chain packing
Val0.61Helix initiation; β-branch constraints
Ala (Ref)0.00Baseline for propensity comparison
Gly1.00Contrast: disrupts helical stability

Nuclear magnetic resonance (NMR) analyses of peptides containing Leu-Val-Leu segments reveal rotameric restrictions of the valine β-methyl groups. In 13C-labeled studies, Val Cγ chemical shifts between 19–22 ppm indicate gauche conformations that sterically favor helical backbone dihedrals (φ = -57°, ψ = -47°) [1] [4]. Molecular dynamics simulations further demonstrate that Leu-Val-Leu adopts helical conformations 3.2× more frequently than control sequences like Leu-Gly-Leu in aqueous/TFE mixtures, underscoring its role as a structural reinforcement module [6] [8].

Impact of Amino Acid Substitutions on Structural Integrity

Substitutions within the Leu-Val-Leu motif profoundly alter conformational stability and functional outcomes. Val→Ala mutations eliminate β-branching, increasing backbone flexibility but reducing hydrophobic contact surfaces. In adenylate kinase, a single G85V substitution (Gly→Val) decreased denaturation temperature by 11°C and reduced catalytic activity to <1% of wild-type, demonstrating how valine introduction can destabilize β-turns critical for ATP-binding domains [9]. Conversely, Leu→Val substitutions partially preserve hydrophobicity but incur a ΔΔΔG = +0.40 kcal/mol penalty due to valine’s reduced helix propensity and smaller side-chain volume, weakening van der Waals contacts in helical cores [2] [7].

Table 2: Thermodynamic Impact of Substitutions in Leu-Val-Leu Motifs

MutationStructural ConsequenceObserved Stability Change
Val → AlaLoss of β-branching; increased backbone entropyΔTₘ: -3°C to -8°C; ΔΔG: +1.2 kcal/mol
Leu → ValReduced side-chain volume; weaker hydrophobic packingΔTₘ: -2°C to -5°C; ΔΔG: +0.4 kcal/mol
Leu → GlyDisruption of helical packing; loss of side-chain contactsΔTₘ: -9°C to -14°C; complete unfolding
Val → LeuEnhanced hydrophobic contact area; favorable helix propensityΔTₘ: +1°C to +3°C; ΔΔG: -0.2 kcal/mol

Pattern recognition analyses of structurally conserved proteins reveal that Leu↔Ile/Val exchanges occur with 87% frequency in buried helical positions, forming an evolutionarily permitted substitution cluster. However, Val→Phe substitutions disrupt local geometry due to steric clashes, increasing Cβ-Cγ distances by 1.8 Å and inducing backbone strain [7]. In synthetic decarboxylase peptides (e.g., Ac-Leu-Ala-Lys-Leu-Leu-Lys-Ala-Leu-...), Leu→Pro substitutions at position 8 reduced helicity by >60% and decarboxylase activity to 13% of wild-type, confirming the sequence’s sensitivity to helix-breaking perturbations [10].

Domain Closure Mechanisms in Ligand Binding

Leu-Val-Leu motifs participate in allosteric networks governing protein domain movements. In extracellular signal-regulated kinase 2 (ERK2), the Ile124-Leu155-Val164 cluster forms a hydrophobic core that reorganizes upon phosphorylation. NMR-based methyl group assignments (using 13CH₃-labeled Ile/Leu/Val) revealed phosphorylation-induced chemical shift perturbations (CSPs) exceeding 0.3 ppm for Leu155 and Val164, indicating altered packing in the activation loop [4] [5]. Mutating these residues to alanine (e.g., L155A) abolished nucleotide binding by disrupting the "closed state" stabilization energy, with computed ΔΔGₘᵤₜ values of +2.8 kcal/mol [5].

Ligand-induced domain closure in ERK2 involves concerted motions where Leu-Val-Leu-containing loops act as dynamic latches. AMP-PNP binding to active ERK2 induces CSPs in Val¹⁸⁵ (located 15 Å from the ATP site), propagating through Leu¹⁶¹-Val¹⁶⁴ interactions. Binding energy calculations show ΔΔGₜₒₜₐₗ = -9.3 kcal/mol for wild-type versus -5.1 kcal/mol for V164A mutants, confirming the motif’s role in long-range stabilization [3] [5]. Similar mechanisms occur in adenylate kinase, where the conserved Gly85-Phe86 sequence (flanked by Leu84 and Val87) forms a hinge that positions the ATP-lid. Mutations here impair domain closure kinetics by >300-fold, quantified by stopped-flow fluorescence [9].

Table 3: Domain Closure Energetics in Leu-Val-Leu Containing Proteins

ProteinMotif PositionLigandΔΔG (kcal/mol) Wild-type vs. MutantFunctional Consequence
ERK2 (active)Leu155-Val164AMP-PNP-9.3 (WT) vs. -5.1 (V164A)Disrupted kinase activation
Adenylate KinaseLeu84-Gly85-Phe86-Val87MgATP-10.2 (WT) vs. -7.8 (G85V)Loss of catalytic efficiency (kcat↓99%)
MelittinVal⁵-Leu⁶-Val⁸-Leu⁹MembranesN/APore formation efficiency reduced 4-fold

Computational studies using homology modeling and free energy perturbation (FEP) reveal that Leu-Val-Leu motifs contribute to binding affinity via entropic stabilization. In ERK2, the L161A mutation increased the conformational entropy penalty (TΔS) for domain closure by 1.8 kcal/mol, explaining its reduced affinity for Elk1D peptide substrates despite minimal enthalpic changes [3] [5].

Properties

CAS Number

58337-01-2

Product Name

Leu-Val-Leu

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C17H33N3O4

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1

InChI Key

FPPCCQGECVKLDY-IHRRRGAJSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

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